Diethyl (2-iodoethyl)phosphonate
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds, which are organic molecules containing a carbon-phosphorus bond, are of paramount importance in numerous scientific disciplines. mdpi.comresearchgate.net Their applications are widespread, ranging from medicinal chemistry and the development of pharmaceuticals to agricultural science in the form of pesticides and herbicides. mdpi.comgoogle.com In the realm of materials science, organophosphorus compounds are utilized as flame retardants and ligands for metal catalysts. mdpi.com The unique electronic and steric properties conferred by the phosphorus atom allow for a diverse range of chemical reactivity and biological activity, making them a cornerstone of modern chemical research. mdpi.comresearchgate.net
Fundamental Role of Phosphonates in Modern Synthetic Methodologies
Among the vast class of organophosphorus compounds, phosphonates, which feature a phosphorus atom double-bonded to one oxygen atom and single-bonded to two alkoxy groups and one carbon atom, are particularly significant in synthetic organic chemistry. researchgate.net They are perhaps most famously employed as reagents in the Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes. molbase.com Beyond this, the phosphonate (B1237965) group is a key structural motif in many biologically active molecules and serves as a stable mimic of the phosphate (B84403) group in biochemical studies. nih.govpwr.edu.pl The development of new methods for the synthesis of phosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, continues to be an active area of research, highlighting their unabated importance. researchgate.nettandfonline.com
Overview of Haloalkylphosphonates as Versatile Synthetic Intermediates
Haloalkylphosphonates are a subclass of phosphonates that contain a halogen atom on the alkyl chain. This combination of a phosphonate group and a reactive carbon-halogen bond makes them exceptionally versatile intermediates in organic synthesis. The halogen atom, being a good leaving group, allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. molbase.com The specific halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity of the compound, with the C-I bond being the most labile and thus the most reactive in nucleophilic substitutions. This reactivity trend makes iodoalkylphosphonates particularly useful for transformations that may be sluggish with their chloro or bromo counterparts.
Academic Research Landscape and Significance of Diethyl (2-Iodoethyl)phosphonate
The academic research landscape for this compound indicates its primary role as a specialized synthetic intermediate rather than a central subject of extensive investigation itself. While its bromo- and chloro-analogs are more commonly cited and studied, this compound is utilized in specific synthetic contexts where its heightened reactivity is advantageous.
Its significance lies in its utility as a precursor for the synthesis of more complex molecules, particularly in the preparation of analogs of biologically active compounds for structure-activity relationship studies. For instance, it has been employed in the synthesis of inhibitors for enzymes like New Delhi metallo-β-lactamase-1, where the phosphonate moiety can act as a metal-binding pharmacophore. researchgate.net
The synthesis of this compound is most commonly achieved through a Finkelstein reaction, which involves the halogen exchange of the more readily available diethyl (2-bromoethyl)phosphonate with an iodide salt, such as sodium iodide in acetone (B3395972). lookchem.com This straightforward conversion provides access to the more reactive iodo-derivative when needed.
While comprehensive studies detailing a wide array of reactions for this compound are not abundant, its application in specific, targeted syntheses underscores its value to the synthetic organic chemist. Its role as a reactive building block for the introduction of the diethylphosphonoethyl moiety continues to be relevant in the ongoing quest for new molecules with desired properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C6H14IO3P |
| IUPAC Name | This compound |
| CAS Number | 142778-06-1 |
| Molecular Weight | 292.05 g/mol |
| Appearance | Not specified in literature |
| Boiling Point | Not specified in literature |
| Density | Not specified in literature |
Structure
2D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWKNMRMNHERBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of Diethyl 2 Iodoethyl Phosphonate
Nucleophilic Substitution Reactions at the Iodoethyl Moiety
The carbon-iodine bond in diethyl (2-iodoethyl)phosphonate is polarized, rendering the methylene (B1212753) carbon (Cα) adjacent to the iodine atom electrophilic and susceptible to attack by nucleophiles. As iodine is an excellent leaving group, the compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a variety of carbon and heteroatom nucleophiles.
The iodoethyl group serves as an effective electrophile for the alkylation of stabilized carbanions, providing a robust method for forming new carbon-carbon bonds. A classic application of this reactivity is in the malonic ester synthesis, which allows for the synthesis of substituted carboxylic acids. wikipedia.orglscollege.ac.in In this process, a weak base such as sodium ethoxide is used to deprotonate diethyl malonate, generating a resonance-stabilized enolate. masterorganicchemistry.com This enolate then acts as a carbon nucleophile, displacing the iodide from this compound in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com The resulting alkylated malonic ester can then be hydrolyzed and decarboxylated upon heating to yield a phosphono-substituted carboxylic acid. wikipedia.org
The general mechanism involves three key steps:
Enolate Formation: A base removes the acidic α-proton from diethyl malonate.
Nucleophilic Attack (Alkylation): The enolate attacks the electrophilic carbon of this compound.
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating removes one carboxyl group as carbon dioxide.
| Reactants | Base/Solvent | Intermediate Product | Final Product (after hydrolysis & decarboxylation) |
|---|---|---|---|
| Diethyl (2-bromoethyl)phosphonate* + Diethyl malonate | Sodium Ethoxide (NaOEt) / Ethanol (EtOH) | Tetraethyl 2-(2-phosphonoethyl)malonate | 4-(Diethoxyphosphoryl)butanoic acid |
*Note: The closely related and often interchangeable Diethyl (2-bromoethyl)phosphonate is shown as a representative example based on established malonic ester synthesis principles. wikipedia.orglscollege.ac.inmasterorganicchemistry.com
Beyond stabilized enolates, softer carbon nucleophiles like organocuprates (Gilman reagents) are also effective for forming C-C bonds with alkyl halides via SN2 reactions. youtube.commasterorganicchemistry.com The reaction of a lithium dialkylcuprate with this compound would result in the displacement of iodide to form a new, elongated alkylphosphonate.
The electrophilic nature of the iodoethyl moiety allows for facile bond formation with a range of heteroatom nucleophiles, including nitrogen, oxygen, and sulfur species. These reactions provide straightforward routes to functionally diverse phosphonate (B1237965) derivatives.
Nitrogen Nucleophiles: The reaction with nitrogen nucleophiles is a common method for synthesizing aminophosphonates, which are important analogues of amino acids. kyushu-u.ac.jp A versatile approach involves using potassium phthalimide (B116566) in a Gabriel-type synthesis. The phthalimide anion displaces the iodide, and the resulting N-substituted phthalimide can be cleaved, typically with hydrazine (B178648) hydrate, to release the primary amine. kyushu-u.ac.jp Sodium azide (B81097) is another effective nitrogen nucleophile that yields an azidoethylphosphonate, which can be subsequently reduced to the corresponding amine.
Oxygen Nucleophiles: The Williamson ether synthesis provides a classic route to ethers by reacting an alkyl halide with an alkoxide. wikipedia.orglibretexts.org Treating this compound with an alkoxide, such as sodium ethoxide or sodium phenoxide, results in the SN2 displacement of the iodide to form a phosphonate-containing ether. wikipedia.orglibretexts.orgcreighton.edu The reaction is typically carried out in the corresponding alcohol as the solvent.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react readily with primary alkyl halides. The reaction of this compound with a thiol, such as thiophenol, in the presence of a base (to form the thiolate) yields the corresponding thioether.
| Nucleophile | Reaction Type | Product |
|---|---|---|
| Sodium azide (NaN3) | SN2 Substitution | Diethyl (2-azidoethyl)phosphonate |
| Potassium phthalimide | Gabriel Synthesis | Diethyl (2-phthalimidoethyl)phosphonate |
| Sodium phenoxide (NaOPh) | Williamson Ether Synthesis | Diethyl (2-phenoxyethyl)phosphonate |
| Sodium thiophenoxide (NaSPh) | SN2 Substitution | Diethyl [2-(phenylthio)ethyl]phosphonate |
Modifications of the Phosphonate Ester Group
The diethyl ester portion of the molecule can undergo characteristic reactions of phosphonate esters, primarily hydrolysis and transesterification. These transformations are crucial for converting the ester into the corresponding phosphonic acid or for introducing different alkoxy groups.
The conversion of diethyl phosphonates to their corresponding phosphonic acids is a fundamental transformation. lscollege.ac.inresearchgate.net This is typically achieved through acidic hydrolysis, which involves cleaving the P-O ester bonds.
Acidic Hydrolysis: The most common method involves heating the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). chemdad.compearson.com The reaction proceeds in two consecutive steps, first yielding the monoester and then the final phosphonic acid. researchgate.net Excess acid and water are typically removed by distillation at the end of the reaction.
McKenna Reaction: A milder and often more efficient method for dealkylation is the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS). wikipedia.orgchemdad.comnih.gov This two-step process first involves the conversion of the diethyl ester into a bis(trimethylsilyl) ester intermediate, with ethyl bromide as a byproduct. nih.gov This silylated intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of water or methanol (B129727) to yield the phosphonic acid and volatile byproducts like hexamethyldisiloxane. chemdad.comnih.gov This method is particularly useful for substrates sensitive to harsh acidic conditions. wikipedia.org
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Inexpensive reagents. | Harsh conditions, may degrade sensitive functional groups. |
| McKenna Reaction | Bromotrimethylsilane (BTMS), then H2O or MeOH | Room temperature, overnight | Mild conditions, high yields, suitable for sensitive molecules. nih.gov | More expensive reagent, formation of alkyl bromide byproduct can cause side reactions. nih.gov |
Transesterification: The ethyl groups of the phosphonate ester can be exchanged for other alkyl or aryl groups in a transesterification reaction. This process can be catalyzed by either acid or base and is typically performed using a large excess of the desired alcohol to drive the equilibrium toward the new product. uiowa.edu For example, reacting this compound with butanol under acidic conditions would lead to the formation of dibutyl (2-iodoethyl)phosphonate. Microwave-assisted alcoholysis, sometimes in the presence of ionic liquids, has been shown to facilitate this transformation. kyushu-u.ac.jp
P-O Bond Rearrangements: While not a direct reaction of the ester group itself, related phosphonate structures can undergo intramolecular rearrangements involving the P-O bond. A relevant example is the phosphonate-phosphate rearrangement. nih.gov This isomerization typically occurs with α-hydroxyphosphonates in the presence of a strong base. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the phosphorus center, leading to a migration of the phosphoryl group from carbon to oxygen, forming a phosphate (B84403) ester. Although this compound does not undergo this specific rearrangement, its derivatives, which can be synthesized via substitution of the iodide, could be substrates for such transformations.
Advanced Carbon-Carbon Bond Forming Reactions
Beyond simple SN2 alkylations, the carbon-iodine bond in this compound can participate in more advanced, transition-metal-catalyzed cross-coupling reactions. The Negishi cross-coupling is a powerful method for forming C-C bonds between organozinc reagents and various organic halides, including primary alkyl halides. organicreactions.orgcore.ac.uk
This reaction provides a pathway to couple the (diethoxyphosphoryl)ethyl fragment to sp2- or sp-hybridized carbon centers. The process involves two main stages:
Formation of the Organozinc Reagent: this compound is first converted into its corresponding organozinc reagent. This is achieved through the direct oxidative addition of activated zinc metal (e.g., Rieke zinc) into the carbon-iodine bond. nih.gov
Palladium-Catalyzed Cross-Coupling: The newly formed functionalized organozinc reagent is then coupled with an organic halide (e.g., an aryl bromide or iodide) in the presence of a palladium catalyst, such as Pd(PPh3)4. organicreactions.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation from zinc to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.
This methodology allows for the synthesis of complex molecules, such as diethyl (2-phenylethyl)phosphonate derivatives, which are not readily accessible through standard alkylation techniques. The tolerance of organozinc reagents to various functional groups makes this a particularly versatile advanced application. organicreactions.orgrsc.org
Wittig-Horner and Horner-Wadsworth-Emmons Olefination Analogues
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing alkenes with high (E)-selectivity from aldehydes or ketones and phosphonate-stabilized carbanions. wikipedia.orgorganic-chemistry.org While this compound does not directly act as the carbanion component in the HWE reaction, it serves as a key precursor to reagents used in analogous olefination strategies.
A common pathway involves the conversion of this compound into Diethyl vinylphosphonate (B8674324) via an elimination reaction. This α,β-unsaturated phosphonate can then participate in various transformations. More directly, the phosphonate carbanion required for the HWE reaction can be generated from related phosphonates. The HWE reaction begins with the deprotonation of a phosphonate to form a carbanion, which then attacks a carbonyl compound. wikipedia.orgalfa-chemistry.com This process is highly advantageous over the traditional Wittig reaction because the dialkylphosphate byproduct is water-soluble and easily removed. alfa-chemistry.com The stereochemical outcome, favoring the (E)-alkene, is a result of steric factors in the formation of the intermediate oxaphosphetane. organic-chemistry.org
| Feature | Description | Reference |
| Reaction Type | Olefination | wikipedia.orgnih.gov |
| Reactants | Phosphonate-stabilized carbanion, Aldehyde or Ketone | organic-chemistry.orgalfa-chemistry.com |
| Primary Product | Alkene (predominantly E-isomer) | wikipedia.orgorganic-chemistry.org |
| Key Advantage | Water-soluble byproduct, facilitating easy purification. | alfa-chemistry.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling)
The carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This reaction forms a new carbon-carbon bond by coupling an organohalide with an organozinc compound. wikipedia.org The general mechanism involves a catalytic cycle starting with the oxidative addition of the alkyl iodide to a Pd(0) complex. nobelprize.org This is followed by transmetalation with the organozinc reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org
The Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can be coupled with a wide variety of organozinc reagents, including alkyl, alkenyl, and aryl species, to introduce diverse functionalities onto the ethylphosphonate backbone. nih.gov
Table 1: Examples of Negishi Coupling with this compound
| Organozinc Reagent (R'-ZnX) | Coupled Product |
| Phenylzinc chloride | Diethyl (2-phenylethyl)phosphonate |
| Vinylzinc bromide | Diethyl (but-3-en-1-yl)phosphonate |
| Methylzinc chloride | Diethyl (propyl)phosphonate |
| Allylzinc bromide | Diethyl (pent-4-en-1-yl)phosphonate |
Radical Coupling Processes and Homolytic Substitution
The relatively weak C-I bond of this compound allows it to participate in radical reactions. Homolytic cleavage of the C-I bond, often initiated by radical initiators or photolysis, generates a primary alkyl radical bearing a phosphonate group. This reactive intermediate can then engage in various radical coupling processes and homolytic substitution reactions.
For instance, these radicals can add across double bonds of electron-rich or electron-poor alkenes to form new C-C bonds. organic-chemistry.org This process, known as Atom Transfer Radical Addition (ATRA), is a powerful tool for functionalizing olefins. The phosphonate-containing radical can also be trapped by other radical species or participate in radical-radical coupling events, offering a pathway to more complex molecular architectures. organic-chemistry.org
Conjugate Additions to α,β-Unsaturated Phosphonates
This compound is a valuable precursor to Diethyl vinylphosphonate, a key substrate for conjugate addition reactions. The conversion is typically achieved through a base-induced elimination of hydrogen iodide. Diethyl vinylphosphonate, being an α,β-unsaturated phosphonate, acts as a Michael acceptor. It can react with a wide range of nucleophiles in a 1,4-conjugate addition fashion.
This reaction allows for the introduction of various substituents at the β-position relative to the phosphorus atom. Nucleophiles such as organocuprates (Gilman reagents), enolates, amines, and thiols can add to the activated double bond. rsc.org For example, the addition of alkylcopper complexes to diethyl vinylphosphonate results in phosphonic esters with an extended alkyl chain. rsc.org This methodology provides a route to functionalized phosphonates that are otherwise difficult to synthesize.
Table 2: Nucleophiles for Conjugate Addition to Diethyl vinylphosphonate
| Nucleophile Class | Example | Product Type |
| Organocuprates | Lithium dimethylcuprate | β-Alkyl phosphonate |
| Enolates | Sodium salt of diethyl malonate | β-Diester functionalized phosphonate |
| Amines | Piperidine | β-Amino phosphonate |
| Thiols | Thiophenol | β-Thioether phosphonate |
Applications in "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation and materials science. organic-chemistry.orgwikipedia.org The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov
This compound can be readily converted into a versatile reagent for click chemistry. The iodo group can be displaced by sodium azide (NaN₃) in a simple nucleophilic substitution reaction to yield Diethyl (2-azidoethyl)phosphonate. This azido-functionalized phosphonate can then be "clicked" onto molecules containing a terminal alkyne, forming a stable 1,2,3-triazole linkage. interchim.fr This strategy allows for the efficient covalent attachment of the phosphonate moiety to a wide array of substrates, including biomolecules and polymers.
Asymmetric Transformations and Stereochemical Control
The introduction of chirality into phosphonate-containing molecules is of great interest due to their applications as enzyme inhibitors and chiral ligands. While this compound itself is achiral, it can be used as a starting material in synthetic sequences that establish stereocenters.
Asymmetric epoxidation is a key transformation for creating chiral building blocks. wikipedia.org The Sharpless asymmetric epoxidation, for example, is a highly reliable method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org
To apply this chemistry, this compound must first be elaborated into a substrate containing an allylic alcohol. This can be achieved through a multi-step sequence, for instance, by first performing a cross-coupling reaction to introduce a carbon chain, followed by further modifications to install the requisite allylic alcohol functionality. Once this substrate is synthesized, it can be subjected to Sharpless epoxidation conditions (using titanium tetra(isopropoxide), a chiral diethyl tartrate, and an oxidant like tert-butyl hydroperoxide) to generate a chiral epoxy alcohol containing the diethylphosphonate group. wikipedia.orgunits.it The facial selectivity of the epoxidation is controlled by the chirality of the diethyl tartrate ligand used. wikipedia.org This approach provides access to enantiomerically enriched phosphonates with significant potential for further synthetic manipulation.
Chiral Phosphonate Derivative Synthesis
The synthesis of chiral phosphonates is a significant area of research in organic and medicinal chemistry due to the diverse biological activities exhibited by these enantiomerically pure compounds. researchgate.net While numerous asymmetric methods exist for creating C-chiral phosphonates, including catalytic hydrophosphonylation, phospha-aldol, phospha-Mannich, and phospha-Michael reactions, the direct use of this compound as a prochiral substrate in these catalytic asymmetric transformations is not extensively documented in scientific literature. researchgate.netmdpi.com General methods typically involve the addition of dialkyl phosphites to unsaturated systems or the reaction of phosphonate carbanions with electrophiles under the influence of a chiral catalyst. mdpi.com
However, the chemical structure of this compound, featuring a reactive carbon-iodine bond, lends itself to established strategies for introducing chirality via nucleophilic substitution (SN2) reactions. These potential, though not specifically detailed in available research, pathways would rely on the reaction of the iodoethyl group with chiral nucleophiles or the alkylation of substrates containing a chiral auxiliary.
One plausible strategy is the alkylation of chiral enolates or their equivalents. Chiral auxiliaries, such as those developed by Evans or Meyers, can be attached to a carbonyl compound to form an enolate that exhibits high facial selectivity. uwo.ca The subsequent reaction of this chiral enolate with this compound as the electrophile would proceed via an SN2 mechanism, creating a new carbon-carbon bond and establishing a stereocenter with a predictable configuration. After the alkylation step, the chiral auxiliary can be removed to yield the chiral phosphonate derivative.
Another potential route involves the reaction with a chiral nucleophile . A chiral amine, alcohol, or other nucleophilic species could directly displace the iodide from this compound. This approach would incorporate the chiral moiety into the final phosphonate product. The success of such a diastereoselective or enantioselective reaction would depend heavily on the nature of the nucleophile and the reaction conditions.
Applications in Advanced Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The diethylphosphonoethyl unit, readily installed using diethyl (2-iodoethyl)phosphonate, is a key structural motif in various complex molecules. It serves as a precursor to phosphonic acids, which are important isosteres of phosphate (B84403) groups, or as a component in carbon skeletons that are elaborated into larger structures.
While not a natural product itself, this compound is a crucial precursor for synthesizing fragments and analogs of naturally occurring molecules. The phosphonate (B1237965) group is often used to mimic phosphate esters found in many biological systems or to provide a handle for further chemical transformations, such as the Horner-Wadsworth-Emmons reaction.
For instance, in the development of inhibitors for New Delhi metallo-β-lactamase-1 (NDM-1), researchers have looked to the fungal natural product aspergillomarasmine A (AMA) for inspiration. researchgate.net Synthetic strategies towards inhibitors based on the iminodiacetic acid (IDA) metal-binding core of AMA have utilized the related precursor, diethyl(2-bromoethyl)phosphonate, to alkylate a nitrogen atom, thereby introducing the phosphonoethyl side chain. researchgate.net Given that the carbon-iodine bond is significantly more reactive towards nucleophilic substitution than the carbon-bromine bond, this compound represents a more efficient reagent for this key transformation, enabling the synthesis of these natural product-inspired scaffolds under milder conditions or with shorter reaction times.
The phosphonate group is a well-established pharmacophore in medicinal chemistry, often serving as a non-hydrolyzable mimic of a phosphate group. nih.govresearchgate.net this compound is an ideal reagent for introducing the phosphonoethyl moiety onto various heterocyclic and acyclic scaffolds to produce precursors for bioactive molecules. The general strategy involves the N-alkylation of a purine (B94841) or pyrimidine (B1678525) base or the O- or S-alkylation of a suitable scaffold. nih.gov
Research into acyclic nucleoside phosphonates (ANPs), a class of potent antiviral agents, has relied on precursors such as dialkyl 2-(chloroethoxy)methylphosphonates for their synthesis. nih.gov Similarly, this compound can be used to synthesize N-2-(phosphonomethoxy)ethyl derivatives, which are central to the structure of many of these pharmaceutical agents. nih.gov The synthesis of ether lipid analogues, which have been investigated for their antiproliferative properties, has involved the use of 2-bromoethyl dichlorophosphate (B8581778) to install the polar head group. beilstein-journals.org The use of this compound in such syntheses allows for the creation of stable carbon-phosphorus bonds, which is critical for the development of phosphonate-based drugs and prodrugs. nih.govacs.org
| Precursor Scaffold | Reagent | Resulting Structure | Potential Application Area |
| Iminodiacetic acid derivative | This compound | N-phosphonoethyl IDA derivative | Enzyme inhibitors researchgate.net |
| Purine/Pyrimidine Base | This compound | Acyclic Nucleoside Phosphonate | Antiviral agents nih.gov |
| Glycerol ether lipid | This compound | Phosphonate-based ether lipid | Antiproliferative agents beilstein-journals.org |
| Amine-containing core | This compound | Diethyl phosphoramidate (B1195095) precursor | General bioactive molecules nih.gov |
Development of Functional Materials
The chemical properties of this compound make it a valuable precursor for the synthesis of a variety of functional materials. The phosphonate group can be hydrolyzed to a phosphonic acid, which strongly binds to metal oxide surfaces, making it an excellent anchor for surface modification or for building inorganic-organic hybrid materials.
Zirconium phosphonates are a class of inorganic-organic hybrid materials known for their layered or porous structures and high thermal stability. rsc.orghelsinki.fi However, their practical application is often limited by their insolubility. A key innovation in this field has been the development of organosoluble zirconium phosphonate nanocomposites, which combine the robust inorganic framework with solubility in organic solvents. rsc.orgrsc.orgresearchgate.net
The synthesis of these materials involves the reaction of a zirconium salt (e.g., zirconium(IV) oxychloride) with one or more organophosphonic acids. This compound is an ideal precursor to such organophosphonic acids. The synthesis pathway involves reacting the iodo-compound with a suitable nucleophile (e.g., an aminoalcohol) to introduce desired functionalities and a long organic chain to impart solubility, followed by hydrolysis of the diethyl ester to the free phosphonic acid. These functionalized phosphonic acids are then co-condensed with zirconium salts to form the nanocomposites. rsc.orgresearchgate.net These materials have shown promise as supports for catalysts in asymmetric hydrogenation, where their soluble nature allows for homogeneous catalysis combined with easy recovery of the catalyst. rsc.orgrsc.org
Modern dental adhesives often employ self-etching primers that contain acidic monomers to simultaneously demineralize and infiltrate the tooth structure. researchgate.netrsc.org A significant challenge with many current adhesives is the hydrolytic instability of the methacrylate (B99206) ester linkages in the acidic, aqueous environment of the primer, which can compromise the shelf-life of the product and the long-term durability of the bond. nih.govnih.gov
To address this, researchers have developed more hydrolytically stable monomers where the polymerizable group is linked to the acidic functional group via robust ether or amide bonds. rsc.orgnih.gov Phosphonic acids are particularly effective acidic groups for promoting adhesion to hydroxyapatite, the main component of enamel and dentin. rsc.orggoogle.com this compound is a key starting material for synthesizing these advanced monomers. By reacting it with a nucleophilic polymerizable precursor, such as an amino- or hydroxy-functionalized acrylamide (B121943) or acrylate, a phosphonic acid monomer with a stable ether or amide linkage is formed after hydrolysis of the ester. These stable monomers can then be incorporated into dental adhesive formulations, leading to improved performance and longevity. researchgate.netnih.gov
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. They are of great interest for controlling surface properties and are increasingly used in organic electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). ktu.edursc.org Phosphonic acids are excellent anchor groups for forming robust SAMs on metal oxide surfaces such as indium tin oxide (ITO) or titanium dioxide (TiO₂), which are common components in these devices. nih.govethz.ch
Formation of Phosphonate-Functionalized Heterocyclic Systems
The introduction of a phosphonate group into heterocyclic systems can lead to compounds with significant biological and chemical properties. beilstein-journals.org this compound and its bromo-analogue are valuable reagents in this context, serving as electrophilic synthons for the alkylation of various nucleophilic heterocyclic precursors. This approach allows for the direct incorporation of the diethylphosphonoethyl moiety, paving the way for the synthesis of novel phosphonate-functionalized heterocycles. beilstein-journals.orgtezu.ernet.in
Phosphonate Ester Functionalized Imidazolium (B1220033) Salts
Phosphonate ester functionalized imidazolium salts represent a class of ionic liquids and organocatalyst precursors that merge the unique properties of imidazolium salts with the functionality of phosphonates. tezu.ernet.intezu.ernet.in The synthesis of these compounds can be effectively achieved by the N-alkylation of imidazole (B134444) derivatives with electrophilic phosphonates like diethyl (2-bromoethyl)phosphonate, a close analogue of this compound. tezu.ernet.in
A general and efficient method involves the direct reaction of N-aryl imidazoles with an equimolar amount of diethyl-2-bromoethyl phosphonate. tezu.ernet.in The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) and proceeds in good yields to afford the desired phosphonate-functionalized imidazolium salts. tezu.ernet.intezu.ernet.in
Table 1: Synthesis of Phosphonate Ester Functionalized Imidazolium Salts
| N-Aryl Imidazole Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| 1-(Aryl)-1H-imidazole | Diethyl-2-bromoethyl phosphonate | THF | 1-(Aryl)-3-(2-(diethoxyphosphoryl)ethyl)-1H-imidazol-3-ium bromide |
This table illustrates the general synthetic scheme for producing phosphonate-functionalized imidazolium salts.
The resulting imidazolium salts, which feature a dangling phosphonate ester group, have been characterized using various spectroscopic methods, including FT-IR, NMR (¹H, ¹³C, ³¹P), and mass spectrometry. tezu.ernet.in These compounds serve as precursors for N-heterocyclic carbenes (NHCs), which are potent organocatalysts. For instance, the imidazolium salt can be hydrolyzed under acidic conditions (e.g., 6M HCl) to yield the corresponding phosphonic acid. tezu.ernet.in This functionalized phosphonic acid can then be anchored to a metal oxide support, such as zirconium(IV), to create a heterogeneous organocatalyst for reactions like the aerobic esterification of aldehydes. tezu.ernet.in
Pyrrolidinylphosphonate Derivatives
Pyrrolidinylphosphonates are recognized as phosphonic analogues of proline, an essential amino acid, and are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of these heterocyclic phosphonates can be achieved through various strategies, including multicomponent reactions and cycloadditions, which build the pyrrolidine (B122466) ring from acyclic precursors. beilstein-journals.orgnih.gov
One effective method is a one-pot Kabachnik–Fields reaction combined with an intramolecular cyclization. beilstein-journals.org For example, the reaction of 5-chloro-2-pentanone (B45304) with ammonia (B1221849) and diethyl phosphonate initially forms a non-isolable α-aminophosphonate intermediate. This intermediate undergoes a spontaneous intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the chlorine atom, to yield diethyl (2-methyl-2-pyrrolidinyl)phosphonate. beilstein-journals.org
Table 2: One-Pot Synthesis of Diethyl (2-methyl-2-pyrrolidinyl)phosphonate
| Reactant 1 | Reactant 2 | Reactant 3 | Key Feature | Product |
|---|
This table outlines the components and key step in the one-pot synthesis of a pyrrolidinylphosphonate derivative.
Another sophisticated approach involves the [3+2] cycloaddition reaction. The diastereospecific 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with a suitable dipolarophile, such as dimethyl maleate, yields a functionalized isoxazolidine (B1194047). nih.govmdpi.com This isoxazolidine cycloadduct serves as a versatile intermediate. Through a sequence of chemical transformations including mesylation, hydrogenolysis of the N-O bond (which also removes the benzyl (B1604629) group), and subsequent intramolecular cyclization, the pyrrolidine ring is formed. nih.gov This strategy allows for the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates, including phosphoproline analogues. nih.govnih.gov The stereochemistry of these complex molecules can be unequivocally determined using X-ray crystallographic analysis. nih.gov
These synthetic routes highlight the modularity and efficiency in creating complex heterocyclic phosphonates, providing access to novel compounds for further investigation in materials science and as potential therapeutic agents. beilstein-journals.orgnih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Kinetic and Thermodynamic Aspects of Reactions Involving Diethyl (2-Iodoethyl)phosphonate
Detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in publicly available literature. However, qualitative understanding can be derived from the general principles of related reactions. The primary reactive site for nucleophilic attack is the carbon atom bonded to the iodine, a soft and excellent leaving group. This substitution reaction is generally thermodynamically favorable.
In comparison to its bromo-analogue, Diethyl (2-bromoethyl)phosphonate, the carbon-iodine bond is weaker and more polarizable, which typically leads to faster reaction rates in nucleophilic substitution reactions under similar conditions. For instance, the synthesis of this compound itself from the bromo-derivative via the Finkelstein reaction (using sodium iodide in acetone) is a classic example of an equilibrium-driven process where the precipitation of sodium bromide in acetone (B3395972) drives the reaction to completion, indicating a thermodynamically favorable pathway lookchem.com.
Characterization and Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states provides insight into the precise pathways of chemical transformations.
Nucleophilic Substitution Reactions: In reactions with nucleophiles, this compound is expected to react primarily through an SN2 mechanism. The transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the carbon-iodine bond. The stereochemistry at the carbon center, if it were chiral, would be inverted.
Carbocation Intermediates: While less common for primary halides, under certain conditions, such as with Lewis acid catalysis or in highly polar solvents, an SN1-like mechanism could be possible. Research on similar benzylic phosphonates using zinc iodide has suggested the involvement of carbocation intermediates molaid.com. In such a case, a primary carbocation would be formed, which is typically unstable but could be stabilized by the solvent or other species in the reaction mixture.
Phosphonium (B103445) Intermediates: In reactions where the phosphonate (B1237965) group itself is activated, different intermediates are formed. For example, activation with triflic anhydride (B1165640) is proposed to form a highly reactive phosphonium ion. This intermediate then facilitates substitution at the phosphorus center.
A plausible reaction pathway involves the activation of the phosphonate with triflic anhydride and 2-iodopyridine. This is thought to generate a phosphonium ion intermediate. Subsequent reaction with a nucleophile, in the presence of a chloride source like tetraethylammonium (B1195904) chloride (TEAC), leads to a chlorinated phosphonyl intermediate, which is then substituted by the final nucleophile.
Role of Catalysts, Ligands, and Solvents in Reaction Pathways
The choice of catalysts, ligands, and solvents plays a pivotal role in directing the reaction pathway, influencing reaction rates, and determining product selectivity.
Catalysts:
Lewis Acids: Aluminum chloride, used with anisole, serves to deprotect the ethyl esters of the phosphonate group under nucleophilic C-O bond cleavage conditions.
Transition Metals: Rhodium catalysts, such as those with dppf (1,1'-bis(diphenylphosphino)ferrocene) ligands, have demonstrated excellent catalytic activity in reactions involving this compound. Copper catalysts are also frequently used in cross-coupling reactions with various phosphonates.
Ligands:
In transition metal catalysis, ligands are crucial for stabilizing the metal center and modulating its reactivity. For instance, the use of 1,10-phenanthroline (B135089) with a Cu₂O catalyst is effective for the addition of H-phosphonates to boronic acids. While not specified for the iodo-compound, such ligand systems are indicative of what would be effective.
Solvents: The solvent choice affects the solubility of reagents and can stabilize transition states or intermediates, thereby influencing the reaction mechanism and rate.
Acetone is the solvent of choice for the Finkelstein reaction to produce this compound, as it facilitates the precipitation of sodium bromide lookchem.com.
Dichloromethane (CH₂Cl₂) and Tetrahydrofuran (B95107) (THF) are used in sequential activation and substitution reactions. Dichloromethane is a common solvent for the activation step with triflic anhydride, while THF is used for the subsequent nucleophilic attack.
Nitromethane has been used as a solvent in deprotection reactions catalyzed by aluminum chloride.
The following table summarizes selected reaction conditions illustrating the role of these components.
Table 1: Reaction Conditions for Transformations Involving this compound
| Reaction Type | Reagents/Catalyst | Solvent | Purpose | Reference |
|---|---|---|---|---|
| Synthesis | Sodium Iodide (NaI) | Acetone | Finkelstein reaction to form the iodo-compound from the bromo-analogue. | lookchem.com |
| Deprotection | Aluminum chloride, Anisole | Nitromethane | Cleavage of the P-O-Et bonds. | |
| Phosphonate Activation | Triflic anhydride, 2-Iodopyridine, TEAC | CH₂Cl₂, THF | Modular substitution of the phosphonate ester groups. | |
| Alkylation | Phase-transfer catalyst | Not specified | Alkylation of 2-oxopropylphosphonate. |
| Cross-Coupling | Rh-dppf catalyst | Not specified | Catalytic C-P bond formation. | |
Stereochemical Outcomes and Diastereoselective/Enantioselective Control
Controlling the stereochemistry of reactions is a fundamental goal in organic synthesis, particularly for producing biologically active molecules.
Diastereoselectivity: this compound has been used as a precursor in stereoselective reactions. For example, it is a reactant in the preparation of 1,3-nitrodienes where stereoselectivity is a key outcome. In the synthesis of more complex molecules like peptidyl phosphorus esters, which are analogues of glutathione, the stereochemistry at the phosphorus center is critical for biological activity. Although the synthesis may start with an achiral precursor like this compound, subsequent transformations introduce chiral centers, and only one stereoisomer at the phosphorus atom is typically active as an inhibitor of enzymes like γ-glutamyl transpeptidase.
Enantioselectivity: Achieving enantioselective control in reactions involving this compound often requires the use of chiral catalysts or auxiliaries. While specific examples detailing enantioselective reactions starting directly from this compound are not prominent in the surveyed literature, the principles of asymmetric catalysis are applicable. For instance, transition-metal-catalyzed cross-coupling reactions are a well-established method for creating chiral C-C bonds, where the enantioselectivity is controlled by the chiral ligand attached to the metal catalyst. The synthesis of certain α-amino phosphonates from aldehydes, amines, and phosphites can proceed with high diastereoselectivity, which is rationalized by the nucleophilic attack on the less sterically hindered face of a Schiff base intermediate.
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis and Bonding Characteristics of Diethyl (2-Iodoethyl)phosphonate
The electronic structure of this compound is characterized by a tetrahedral phosphorus center bonded to an oxygen atom, two ethoxy groups, and a 2-iodoethyl group. The phosphorus-oxygen double bond (P=O) is a key feature, exhibiting significant polarity and acting as a primary site for intermolecular interactions. The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making it a susceptible site for nucleophilic attack.
The distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen atoms and the iodine atom, while the LUMO is often associated with the electrophilic phosphorus center and the anti-bonding orbital of the C-I bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net
Quantum Chemical Calculations for Reactivity and Selectivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and selectivity of chemical reactions. researchgate.net For this compound, these calculations can model various reaction pathways, such as nucleophilic substitution at the carbon bearing the iodine atom or at the phosphorus center.
By calculating the activation energies and transition state structures for different potential reactions, researchers can predict which reaction is more likely to occur under specific conditions. researchgate.net For instance, in reactions involving nucleophiles, DFT calculations can help determine whether the nucleophile will preferentially attack the electrophilic carbon of the iodoethyl group (an SN2 reaction) or the phosphorus atom of the phosphonate (B1237965) group. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.
Molecular dynamics simulations can complement DFT calculations by providing insights into the role of the solvent and the dynamic effects on reactivity. These simulations can assess the steric and electronic effects of the diethyl phosphonate moiety on the reaction pathways, offering a more complete picture of the reaction dynamics.
Conformational Analysis and Energetics
The flexibility of the ethyl and iodoethyl chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
The conformational preferences can have a significant impact on the molecule's reactivity and its interactions with other molecules. For instance, the accessibility of the reactive sites, such as the C-I bond and the P=O group, can be influenced by the conformational state of the molecule.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ³¹P) and coupling constants for this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the calculated NMR parameters with experimental spectra is a standard method for structure elucidation and verification. researchgate.nettezu.ernet.in
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. researchgate.net These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic P=O stretching, C-I stretching, and various C-H bending and stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net While this compound itself may not have strong absorptions in the visible region, these calculations can provide insights into its electronic structure and potential for electronic excitations.
These theoretical predictions of spectroscopic properties, when used in conjunction with experimental data, provide a robust framework for the characterization of this compound.
Future Directions and Emerging Research Opportunities
Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations
The presence of a reactive C-I bond in diethyl (2-iodoethyl)phosphonate makes it a prime candidate for a variety of coupling reactions. Future research will likely uncover new reactivity patterns and catalytic transformations that expand its synthetic utility.
Key areas of exploration include:
Cross-coupling reactions: While palladium- and copper-catalyzed cross-coupling reactions are established for creating C-P bonds with aryl halides, the application of these and other transition-metal-catalyzed reactions (e.g., Negishi, Suzuki-Miyaura) to this compound can lead to a diverse array of functionalized phosphonates. nih.govpurdue.eduncl.ac.uksigmaaldrich.com The development of novel catalyst systems, such as those based on iridium, could offer new regioselective transformations. ncl.ac.uk
Photoredox-catalyzed reactions: The use of visible-light photoredox catalysis can enable the formation of C-P bonds under mild conditions, potentially allowing for the coupling of this compound with a wider range of substrates that are incompatible with traditional methods. uni-regensburg.depurdue.edu
Click chemistry: The iodo group can be converted to an azide (B81097), making this compound a precursor for "click" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to create complex phosphonylated 1,2,3-triazoles. researchgate.net
Radical reactions: The carbon-iodine bond is susceptible to radical cleavage, opening up possibilities for radical addition and coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The shift towards automated and continuous manufacturing processes in the chemical industry presents a significant opportunity for the synthesis and application of this compound.
Future research in this area will likely focus on:
Continuous flow synthesis: Transferring the synthesis of this compound and its derivatives to continuous flow reactors can offer numerous advantages over batch processing, including improved safety, better heat and mass transfer, higher reproducibility, and the potential for straightforward scaling-up. mdpi.comhybrid-chem.comlew.ro The catalyst-free alcoholysis of dialkyl H-phosphonates has been successfully demonstrated in a continuous flow microwave reactor, suggesting the feasibility of this approach for related compounds. mdpi.com
Automated synthesis platforms: Automated synthesizers can perform multi-step reactions with high precision and efficiency, enabling the rapid generation of libraries of compounds for screening purposes. sigmaaldrich.comemolecules.comsantiago-lab.com Integrating the chemistry of this compound into these platforms could accelerate the discovery of new molecules with desired properties. dagstuhl.de For example, automated platforms are already used for the synthesis of oligonucleotides and could be adapted for the synthesis of phosphonate-containing molecules. santiago-lab.com
The table below outlines the potential benefits of integrating this compound chemistry into these advanced platforms.
| Platform | Key Advantages for this compound Chemistry |
| Continuous Flow Chemistry | Enhanced safety for potentially exothermic reactions, precise control over reaction parameters, improved yield and purity, easier scalability. lew.ro |
| Automated Synthesis | High-throughput synthesis of derivatives for screening, reduced manual labor and human error, rapid optimization of reaction conditions. sigmaaldrich.comemolecules.com |
Interdisciplinary Applications and Development of Next-Generation Chemical Entities
This compound is a versatile building block that is poised to contribute to advancements in a variety of scientific fields. Its ability to introduce a phosphonate (B1237965) group, a key pharmacophore, makes it particularly valuable in medicinal chemistry.
Emerging interdisciplinary applications include:
Medicinal Chemistry: Phosphonates are well-established as non-hydrolyzable mimics of phosphates and are found in a range of therapeutic agents. frontiersin.orgnih.govacs.org this compound can serve as a key intermediate in the synthesis of acyclic nucleoside phosphonates (ANPs), which are known for their antiviral properties. nih.govacs.org Its use in the synthesis of prodrugs, such as adefovir, highlights its importance in drug discovery. frontiersin.orgnih.gov Future work could involve its use in creating novel enzyme inhibitors, chemical probes for studying biological systems, and new drug delivery systems. chemicalprobes.org
Materials Science: The phosphonate group can be used to modify the surface of materials, such as metal oxides, to impart new properties. researchgate.net For instance, phosphonate-grafted materials can exhibit enhanced thermal stability or be used as flame retardants. researchgate.net The reactivity of the iodo group allows for further functionalization, leading to the development of novel hybrid organic-inorganic materials with applications in catalysis, sensors, and electronics. sustech.edu.cn
Agrochemicals: Organophosphorus compounds have a long history of use in agriculture. The unique structural features of this compound could be exploited to develop new classes of pesticides or herbicides with improved efficacy and environmental profiles.
The versatility of this compound as a synthetic intermediate allows for the creation of a wide range of next-generation chemical entities with tailored properties for specific applications.
Q & A
Q. Safety Protocols :
- Conduct a hazard analysis for iodinated compounds, which may release toxic fumes. Use fume hoods, gloves, and eye protection .
- Quench reactive byproducts (e.g., excess NaH) with isopropanol before disposal .
Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Q. Basic
- 31P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group. Coupling with adjacent protons (e.g., CH2 groups) may split signals .
- 1H/13C NMR : The iodoethyl moiety shows characteristic splitting (e.g., triplet for CH2P, doublet for CH2I) .
- IR Spectroscopy : Peaks at 1250–1200 cm⁻¹ (P=O) and 500–600 cm⁻¹ (C-I) validate functional groups .
- Gas Chromatography (GC) : Retention times and peak purity can be compared to authentic samples, with adjustments for column length and pressure to resolve phosphonate derivatives .
How can researchers optimize reaction yields and purity during synthesis?
Q. Advanced
- Solvent Selection : Anhydrous toluene or THF minimizes side reactions (e.g., hydrolysis) .
- Stoichiometry : A 1:1.2 molar ratio of diethyl phosphite to 2-iodoethanol ensures complete conversion, avoiding excess iodide byproducts .
- Temperature Control : Maintaining 0–5°C during base addition reduces decomposition risks .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or fractional distillation isolates the product. GC analysis post-purification ensures <5% impurities .
What are common side reactions, and how can they be mitigated?
Q. Advanced
- Iodide Elimination : The iodoethyl group may undergo β-elimination, forming ethylene and HI. Mitigation: Use low temperatures and avoid strong bases like LDA .
- Phosphonate Oxidation : Exposure to air can oxidize P(III) to P(V). Work under argon and add stabilizers like BHT .
- Byproduct Formation : Trace diethyl phosphate or ethylene derivatives may form. GC-MS or 31P NMR helps identify these; repeat chromatography if needed .
How does the iodoethyl group influence reactivity in cross-coupling or alkylation reactions?
Advanced
The C-I bond in this compound enables:
- Transition-Metal Catalysis : Suzuki-Miyaura couplings with aryl boronic acids, using Pd(0) catalysts .
- Nucleophilic Substitution : Reaction with amines or thiols to form phosphonated amines/sulfides.
- Radical Reactions : Initiation under UV light for polymer modifications.
Mechanistic Insight : The electron-withdrawing phosphonate group polarizes the C-I bond, enhancing its electrophilicity in SN2 reactions .
What are the applications of this compound in organophosphorus chemistry?
Q. Advanced
- Building Block : Synthesize α-functionalized phosphonates via halogen exchange (e.g., Finkelstein reaction) .
- Polymer Modification : Incorporate into phosphonate-containing polymers for flame retardancy or metal chelation .
- Bioconjugation : Iodoethyl groups enable site-specific protein labeling via thiol-iodide coupling .
How should conflicting spectroscopic data be resolved during structural confirmation?
Q. Advanced
- 31P NMR Discrepancies : Compare shifts with literature (e.g., δ 22 ppm for diethyl alkylphosphonates). Unexpected splits may indicate residual base (e.g., NaH) or hydrolysis products .
- GC-MS Contradictions : Co-eluting peaks can arise from isomers. Use a 4-m column for better resolution or confirm via high-resolution mass spectrometry .
- Elemental Analysis : Discrepancies in C/H/N percentages >0.3% suggest impurities; repeat recrystallization .
What strategies improve storage stability and shelf life?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
